8-(3-Methoxyphenyl)-8-oxooctanenitrile
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Overview
Description
The compound “8-(3-Methoxyphenyl)-8-oxooctanenitrile” is a complex organic molecule. It contains a methoxyphenyl group (a benzene ring with a methoxy (OCH3) substituent), an octanenitrile group (an 8-carbon chain with a nitrile (CN) group at one end), and a ketone group (C=O) in the middle of the carbon chain .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the benzene ring, the methoxy group, the nitrile group, and the ketone group would all contribute to its overall structure .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its structure and the conditions under which the reactions occur. The benzene ring might undergo electrophilic aromatic substitution reactions, the nitrile group could participate in nucleophilic substitution reactions, and the ketone could be involved in addition reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar nitrile and ketone groups could affect its solubility, and the benzene ring could contribute to its stability .Scientific Research Applications
Nonlinear Optical Properties
A study explored the nonlinear optical properties of a similar compound, focusing on nonlinear refractive index and absorption coefficients. This research is significant for understanding the applications of such compounds in optical technologies (Khanzadeh, Dehghanipour, Darehkordi, & Rahmani, 2018).
Corticotropin-Releasing Factor Receptor Antagonists
Another research discusses compounds related to 8-(3-Methoxyphenyl)-8-oxooctanenitrile as potent corticotropin-releasing factor receptor-1 antagonists. These findings have implications for developing anxiolytic or antidepressant drugs (Gilligan et al., 2009).
Anti-Ulcer Therapy
Research on SCH 28080, a drug structurally related to this compound, showed significant inhibition of gastric acid secretion, indicating potential in anti-ulcer therapy (Ene, Khan-Daneshmend, & Roberts, 1982).
Anticonvulsant and Neurotoxicity Evaluation
A series of compounds, including ones structurally similar to this compound, were synthesized and evaluated for their anticonvulsant and neurotoxicity effects, showing potential for seizure prevention (Shaquiquzzaman, Khan, Amir, & Alam, 2012).
Dopamine Antagonists
Research into the synthesis of 8-(methoxyphenyl)-1,2,3,4-tetrahydroisoquinolines indicates their role as dopamine antagonists, offering insights into potential applications in treating neurological disorders (Ellefson, Prodan, Brougham, & Miller, 1980).
Antimicrobial Activity
A study on novel Schiff bases using related compounds demonstrated significant in vitro antimicrobial activity. This highlights the potential of these compounds in developing new antimicrobial agents (Puthran et al., 2019).
Lignin Oxidation
Research on iron porphyrin-catalyzed oxidation of lignin model compounds, including one structurally similar to this compound, provides insights into lignin degradation processes, relevant for biofuel production and environmental studies (Cui & Dolphin, 1995).
Synthesis of Propionamides
A study on the synthesis of propionamides from a compound structurally related to this compound indicates potential applications in developing new pharmaceuticals with weak antibacterial activity (Arutyunyan et al., 2014).
Synthesis of Crown Ethers
Research on the synthesis of crown ethers from related compounds suggests their use in chemical synthesis and as potential cation association agents (Bulut & Erk, 2001).
Antimicrobial S-Nucleosides
A study focusing on the synthesis of S-nucleoside analogues from related compounds revealed their antibacterial and antifungal activities, offering avenues for developing new antimicrobial drugs (Ghoneim, El-Farargy, & Abdelaziz, 2014).
Dihydropyridine Derivatives in DMSO
Research on dihydropyridine derivatives, including ones structurally similar to this compound, studied in dimethyl sulfoxide (DMSO) offers insights into solute–solvent interactions, relevant for pharmaceutical formulation (Baluja & Talaviya, 2016).
Safety and Hazards
Future Directions
properties
IUPAC Name |
8-(3-methoxyphenyl)-8-oxooctanenitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO2/c1-18-14-9-7-8-13(12-14)15(17)10-5-3-2-4-6-11-16/h7-9,12H,2-6,10H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KSBCGXAAGQSOLR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)CCCCCCC#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60645193 |
Source
|
Record name | 8-(3-Methoxyphenyl)-8-oxooctanenitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60645193 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.32 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
898786-64-6 |
Source
|
Record name | 8-(3-Methoxyphenyl)-8-oxooctanenitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60645193 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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